2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as an anticoagulant, similar to Warfarin.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. For instance, as an anticoagulant, it inhibits the synthesis of vitamin K-dependent clotting factors by interfering with the enzyme vitamin K epoxide reductase . This inhibition prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90330-89-5 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,2,4-trimethylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H14O3/c1-9-8-15(2,3)18-13-10-6-4-5-7-11(10)17-14(16)12(9)13/h4-8H,1-3H3 |
InChI Key |
VWECSCQVQXTNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C(=O)OC3=CC=CC=C32)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.